

Technical Monograph: Solubility & Stability Profile of CAS 1503142-43-5

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Compound of Interest

Compound Name: 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole

CAS No.: 1503142-43-5

Cat. No.: B2987405

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Compound Identity: **4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole** Role: Reactive Synthetic Intermediate / Building Block[1]

Executive Summary & Compound Identity

CAS 1503142-43-5 is a specialized thiazole intermediate characterized by a reactive chloromethyl group at the C4 position and a methoxy-isopropyl moiety at the C2 position.[1] It serves as a critical electrophilic building block in the synthesis of complex pharmaceutical agents, particularly those requiring a thiazole scaffold for biological activity (e.g., kinase inhibitors, CFTR modulators).

Crucial Disambiguation Note: This compound is frequently co-listed in catalogs alongside GLPG1837 (ABBV-974), a CFTR potentiator (CAS 1654725-02-6).[1] Researchers must distinguish between the two: CAS 1503142-43-5 is a synthetic precursor, whereas GLPG1837 is a final drug candidate.[1] The data below applies strictly to the chloromethyl thiazole intermediate.

Physicochemical Profile

Property	Data
Chemical Name	4-(Chloromethyl)-2-(2-methoxypropan-2-yl)1,3-thiazole
Molecular Formula	C ₈ H ₁₂ ClNOS
Molecular Weight	205.71 g/mol
Appearance	Yellow to orange oil or low-melting solid (dependent on purity)
Reactive Moiety	Chloromethyl group (Electrophilic alkylating agent)
LogP (Calc)	~2.5 – 3.0 (Lipophilic)

Solubility Profile

The solubility of CAS 1503142-43-5 is dictated by its lipophilic thiazole core and the polarizable C-Cl bond.^[1] It exhibits high solubility in organic solvents but presents significant stability challenges in aqueous media.^[1]

Solvent Compatibility Table

Solvent	Solubility Rating	Concentration Limit	Application Note
DMSO	High	> 100 mg/mL	Preferred for stock solutions.[1] Use anhydrous DMSO to prevent hydrolysis.[1]
Dichloromethane (DCM)	Very High	Miscible	Ideal for extraction and synthesis.[1]
Ethanol	High	> 50 mg/mL	Suitable, but avoid prolonged storage due to potential solvolysis (ethanolysis).
Water (Neutral)	Low / Unstable	< 1 mg/mL	Not Recommended. Rapid hydrolysis of the C-Cl bond occurs.[1]
0.1 M HCl	Moderate	~ 5-10 mg/mL	Soluble due to protonation of the thiazole nitrogen, but accelerates hydrolysis.[1]

Biological Media Implications

When introducing this compound into biological assays (e.g., cell culture media), the "solvent crash-out" phenomenon is a primary risk.[1] The high lipophilicity means rapid dilution from DMSO into aqueous buffer can lead to precipitation.[1]

- Critical Threshold: Maintain final DMSO concentration < 0.5% (v/v) to minimize cytotoxicity, but ensure the compound concentration does not exceed its aqueous solubility limit (~10-50 µM in buffer).

Stability & Degradation Profile

The stability of CAS 1503142-43-5 is compromised by the lability of the chloromethyl group.[1] This moiety is a "soft" electrophile, susceptible to nucleophilic attack by water (hydrolysis) or other nucleophiles.

Primary Degradation Pathway: Hydrolysis

Upon exposure to moisture, the chloromethyl group undergoes nucleophilic substitution (or

), releasing chloride ions and forming the corresponding alcohol (hydroxymethyl derivative).

Mechanism:

- Intact: Thiazole-CH₂-Cl[1]
- Hydrolysis: Thiazole-CH₂-Cl + H₂O → Thiazole-CH₂-OH + HCl[1]
- Result: Loss of electrophilic reactivity and generation of acidic byproducts.

Stability Conditions[4][5][6]

- Solid State: Stable for >1 year if stored at -20°C under inert gas (Argon/Nitrogen) and desiccated.[1]
- Solution State (DMSO): Stable for 2-4 weeks at -80°C. Avoid repeated freeze-thaw cycles.
- Solution State (Aqueous): Half-life () is estimated to be < 4 hours at pH 7.4 due to hydrolysis.[1] Prepare immediately before use.

Experimental Protocols

Protocol A: Preparation of Anhydrous Stock Solution (100 mM)

Objective: Create a stable stock solution for downstream synthesis or biological testing.[1]

Reagents:

- CAS 1503142-43-5 (Solid/Oil)[1]
- Anhydrous DMSO (Grade: $\geq 99.9\%$, Water content < 50 ppm)[1]
- Argon gas line[1]

Procedure:

- Equilibrate: Allow the vial of CAS 1503142-43-5 to reach room temperature before opening to prevent condensation.
- Weigh: In a fume hood, weigh 20.6 mg of the compound into a sterile, amber glass vial.
- Solubilize: Add 1.0 mL of anhydrous DMSO.
- Dissolve: Vortex gently for 30 seconds. Ensure no visible oil droplets or particulates remain.
[1]
- Inerting: Flush the headspace of the vial with Argon gas for 10 seconds.
- Storage: Seal tightly with a PTFE-lined cap. Store at -20°C (short term) or -80°C (long term).

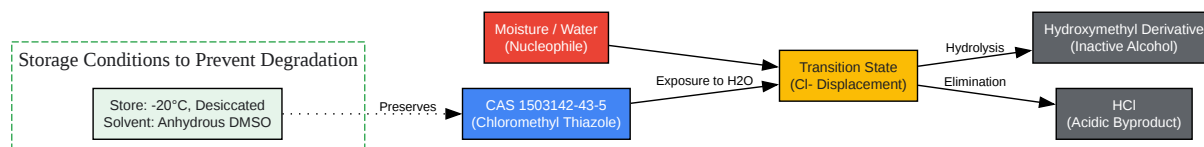
Protocol B: Handling & Safety

The chloromethyl group is an alkylating agent.[1] It is potentially genotoxic and a skin irritant.[1]

- PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]
- Neutralization: Spills should be treated with a dilute solution of sodium hydroxide (NaOH) or ammonia to hydrolyze the reactive chloride before disposal.[1]

Visualization of Stability Logic

The following diagram illustrates the critical hydrolysis pathway that researchers must avoid during handling.



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Caption: Hydrolytic degradation pathway of CAS 1503142-43-5.[1] Moisture exposure leads to rapid dechlorination, rendering the intermediate inactive for nucleophilic substitution reactions.

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